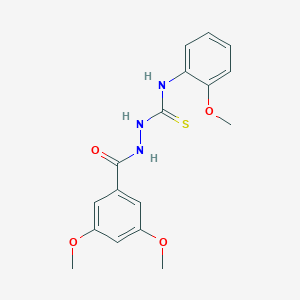![molecular formula C15H15BrFN B215897 N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B215897.png)
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine, also known as 4-Fluoro-α-methylstyrene (FMS), is a chemical compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of FMS involves the release of serotonin and norepinephrine from presynaptic neurons. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in various physiological effects such as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
FMS has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and norepinephrine, which can lead to an increase in heart rate, blood pressure, and body temperature. It has also been shown to have anxiogenic effects, which can be useful in studying anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
FMS has several advantages and limitations for lab experiments. One advantage is its selectivity for serotonin and norepinephrine release, which allows for the study of these neurotransmitters in isolation. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FMS. One direction is the development of more selective and less toxic compounds that can be used to study the role of serotonin and norepinephrine in various physiological processes. Another direction is the study of the long-term effects of FMS on the central nervous system, which can provide insights into its potential therapeutic uses. Additionally, the study of FMS in combination with other psychoactive substances can provide insights into the interactions between different neurotransmitter systems.
Synthesemethoden
FMS can be synthesized using a multi-step process that involves the reaction of 4-bromobenzyl chloride with 4-fluoroacetophenone in the presence of a base, followed by reduction with lithium aluminum hydride. The product is then treated with methyl iodide to yield FMS.
Wissenschaftliche Forschungsanwendungen
FMS has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a selective serotonin releasing agent (SSRA) and a norepinephrine releasing agent (NRA). These properties make it a useful tool for studying the role of these neurotransmitters in various physiological processes.
Eigenschaften
Produktname |
N-(4-bromobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine |
|---|---|
Molekularformel |
C15H15BrFN |
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C15H15BrFN/c16-14-5-1-13(2-6-14)11-18-10-9-12-3-7-15(17)8-4-12/h1-8,18H,9-11H2 |
InChI-Schlüssel |
YWIAFEAFHLWAOT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)Br)F |
Kanonische SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215840.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)